(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Overview
Description
(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C5H11NO3·HCl. It is a white to off-white powder or crystalline substance that is often used in various scientific research applications. The compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a controlled temperature and pH to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to control temperature, pH, and reaction time. The purity of the final product is usually ensured through crystallization and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its stereochemistry allows it to fit into enzyme active sites, facilitating reactions such as transamination and esterification .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride: Similar in structure but with a benzyl group instead of a methyl group.
(2S,3S)-2-amino-3-hydroxybutanoic acid: The parent acid form without the ester group.
Uniqueness
(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718519 | |
Record name | Methyl L-allothreoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79617-27-9 | |
Record name | Methyl L-allothreoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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